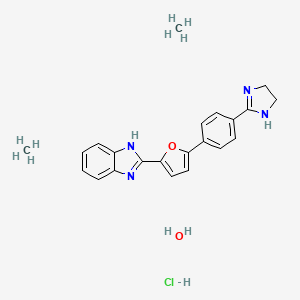![molecular formula C15H20Cl2N4O2 B10831071 methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate](/img/structure/B10831071.png)
methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LAS17 is a potent and selective irreversible inhibitor of glutathione S-transferase Pi (GSTP1). It is a dichlorotriazine-containing compound that has shown significant potential in scientific research due to its ability to inhibit GSTP1 activity with an IC50 value of 0.5 micromolar . This compound is also known for its application in click chemistry, as it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LAS17 involves the incorporation of a dichlorotriazine moiety, which is crucial for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the dichlorotriazine core: This involves the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the alkyne group: The alkyne group is introduced through a nucleophilic substitution reaction, where an alkyne-containing nucleophile reacts with the dichlorotriazine core.
Purification: The final product is purified using chromatographic techniques to achieve high purity levels
Industrial Production Methods
Industrial production of LAS17 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.
Purification and crystallization: Industrial purification techniques such as crystallization and large-scale chromatography are employed to obtain the final product.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
LAS17 undergoes several types of chemical reactions, including:
Oxidation: LAS17 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dichlorotriazine core, affecting its inhibitory activity.
Substitution: The alkyne group in LAS17 can participate in substitution reactions, particularly in click chemistry applications
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products
Oxidation products: Oxidized derivatives of LAS17.
Reduction products: Reduced forms of the dichlorotriazine core.
Substitution products: Click chemistry products formed through azide-alkyne cycloaddition.
Scientific Research Applications
LAS17 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in studies involving the inhibition of glutathione S-transferase Pi, which plays a role in cellular defense mechanisms.
Medicine: Investigated for its potential in cancer research, particularly in targeting triple-negative breast cancer cells
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
LAS17 exerts its effects by irreversibly inhibiting glutathione S-transferase Pi (GSTP1). The dichlorotriazine moiety of LAS17 reacts with the tyrosine residue at position 108 of GSTP1, leading to the formation of a covalent bond. This modification inhibits the activity of GSTP1, thereby affecting cellular defense mechanisms against reactive electrophiles .
Comparison with Similar Compounds
Similar Compounds
Ethacrynic acid: Another inhibitor of glutathione S-transferase Pi, but it is less selective compared to LAS17.
Carmustine: A chemotherapeutic agent that also inhibits glutathione S-transferase Pi but has broader activity against other enzymes.
Uniqueness of LAS17
Selectivity: LAS17 is highly selective for glutathione S-transferase Pi, making it a valuable tool in research.
Irreversible inhibition: The irreversible nature of its inhibition provides a distinct advantage in studying long-term effects on cellular processes
Properties
Molecular Formula |
C15H20Cl2N4O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate |
InChI |
InChI=1S/C15H20Cl2N4O2/c1-5-6-7-8-21(11(9-10(2)3)12(22)23-4)15-19-13(16)18-14(17)20-15/h1,10-11H,6-9H2,2-4H3/t11-/m1/s1 |
InChI Key |
UTXOIMJGBZBFGA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl |
Canonical SMILES |
CC(C)CC(C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


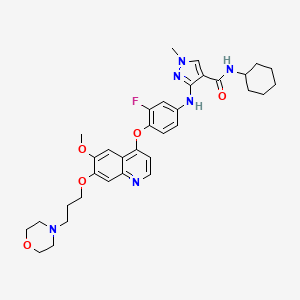
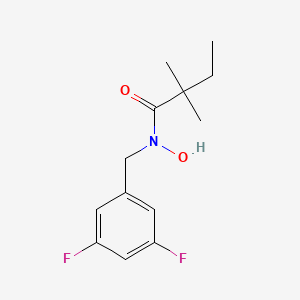

![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)
![(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)


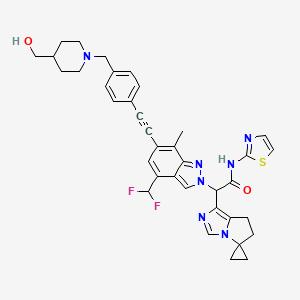
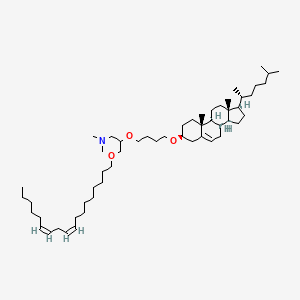

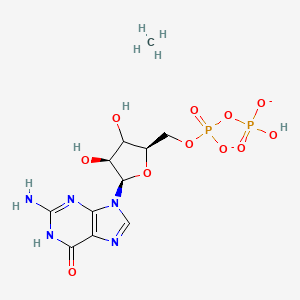
![sodium;7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10831062.png)

